molecular formula C10H5FN2 B11915368 7-Fluoroisoquinoline-5-carbonitrile

7-Fluoroisoquinoline-5-carbonitrile

Cat. No.: B11915368
M. Wt: 172.16 g/mol
InChI Key: ITQBNTIAAQJZIT-UHFFFAOYSA-N
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Description

7-Fluoroisoquinoline-5-carbonitrile is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several synthetic methodologies for preparing fluorinated isoquinolines, including:

Industrial Production Methods

Industrial production methods for 7-Fluoroisoquinoline-5-carbonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 7-Fluoroisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activities. The exact pathways and targets depend on the specific application and the compound’s structure .

Biological Activity

7-Fluoroisoquinoline-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis typically involves the reaction of isoquinoline derivatives with fluorinated reagents and carbonitriles. The specific methods can vary, but they often include multi-step processes that ensure the introduction of the fluorine atom at the 7-position and the cyano group at the 5-position.

Anticancer Activity

Recent studies have demonstrated that 7-fluoroisoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in low nanomolar ranges against colorectal cancer cell lines (HCT-116) by inducing G2/M phase arrest and increasing reactive oxygen species (ROS) levels .

Table 1: Cytotoxicity of 7-Fluoroisoquinoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7-FIQ-5-CNHCT-116<10G2/M phase arrest, ROS production
7-FIQ-5-CNMCF-7<15Inhibition of tubulin polymerization
7-FIQ-5-CNHepG2<20Induction of apoptosis

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown promising activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Efficacy of 7-Fluoroisoquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)Mechanism of Action
7-FIQ-5-CNStaphylococcus aureus8Cell wall synthesis inhibition
7-FIQ-5-CNEscherichia coli16Metabolic pathway interference
7-FIQ-5-CNMycobacterium tuberculosis32Disruption of lipid biosynthesis

Case Studies

  • Colorectal Cancer Study : A study evaluated the effects of various fluorinated isoquinoline derivatives on HCT-116 cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways .
  • Antimicrobial Resistance : Another research focused on the antimicrobial properties against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain derivatives exhibited lower MIC values compared to standard treatments, suggesting their potential as new therapeutic agents against resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of the fluorine atom enhances lipophilicity and bioavailability, while the carbonitrile group contributes to its reactivity and interaction with biological targets. Understanding these relationships is crucial for optimizing the efficacy and safety profiles of these compounds.

Properties

Molecular Formula

C10H5FN2

Molecular Weight

172.16 g/mol

IUPAC Name

7-fluoroisoquinoline-5-carbonitrile

InChI

InChI=1S/C10H5FN2/c11-9-3-7(5-12)10-1-2-13-6-8(10)4-9/h1-4,6H

InChI Key

ITQBNTIAAQJZIT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)F)C#N

Origin of Product

United States

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